molecular formula C10H6BrNO2 B1337671 6-Bromoquinoline-2-carboxylic acid CAS No. 65148-10-9

6-Bromoquinoline-2-carboxylic acid

Cat. No. B1337671
CAS RN: 65148-10-9
M. Wt: 252.06 g/mol
InChI Key: UQGCFISFRKCLOL-UHFFFAOYSA-N
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Description

6-Bromoquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is an off-white to gray to pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-bromo-2-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrNO2/c11-7-2-4-8-6 (5-7)1-3-9 (12-8)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound has a benzene ring fused with a pyridine moiety, with a bromine atom attached to the 6th carbon and a carboxylic acid group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 252.06 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.4 .

Scientific Research Applications

6-Bromoquinoline-2-carboxylic acid is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme mechanisms, and the development of new materials. It has been used as a reagent in organic synthesis, as a catalyst in reactions, as a fluorescent probe for the detection of metal ions, and in the synthesis of heterocyclic compounds. It has also been used in the study of enzyme mechanisms and the development of novel drugs.

Mechanism of Action

6-Bromoquinoline-2-carboxylic acid is a powerful and versatile compound used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in reactions, as a fluorescent probe for the detection of metal ions, and in the synthesis of heterocyclic compounds. It has also been used in the study of enzyme mechanisms and the development of novel drugs. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the formation of a covalent bond between the carboxylic acid group of this compound and the substrate molecule. This covalent bond is believed to be stabilized by hydrogen bonding and/or electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the suppression of inflammation, pain, and fever. In addition, this compound has been found to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other pro-inflammatory compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Bromoquinoline-2-carboxylic acid in laboratory experiments include its low cost, its high solubility in aqueous solutions, and its ability to be synthesized in a number of different ways. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments. It is not very soluble in organic solvents, and its reactivity can be unpredictable.

Future Directions

In the future, 6-Bromoquinoline-2-carboxylic acid could be used to study the mechanisms of action of other enzymes and to develop new drugs. Additionally, it could be used to develop novel materials, to synthesize heterocyclic compounds, and to detect metal ions. It could also be used to develop new fluorescent probes and to study the mechanisms of action of other compounds. Finally, it could be used to study the effects of this compound on human physiology and to develop new treatments for diseases.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Relevant Papers

The relevant papers for 6-Bromoquinoline-2-carboxylic acid include a review on the synthesis of biologically and pharmaceutically active quinoline and its analogues , and a paper on the safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester .

properties

IUPAC Name

6-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCFISFRKCLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495748
Record name 6-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65148-10-9
Record name 6-Bromo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65148-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (0.75 L) was added during 15 min to a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L). The resulting suspension was heated at 150° C. (bath temperature) for 5 hr. The mixture was cooled and the precipitate was collected by filtration, washed with water and dried to give 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g). The filtrate was diluted with water (3 L) and a second crop of the product was obtained (55.7 g, combined yield 183.3 g, 96%). 1H NMR (400 MHz, DMSO-d6): 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H). ES-LCMS m/z 253 (M+H)+.
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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